molecular formula C21H30N2O3 B6140046 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone

Cat. No. B6140046
M. Wt: 358.5 g/mol
InChI Key: HHWCRMNVWWXHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone, also known as MOR-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of opioids and has been shown to have potent analgesic effects.

Mechanism of Action

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding results in the activation of the receptor, which leads to the inhibition of pain signaling pathways. This compound also activates the reward pathways in the brain, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in animal models. This compound has also been shown to have anxiolytic effects, which may contribute to its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone is its potent analgesic effects, which make it a valuable tool for studying pain signaling pathways in animal models. However, one limitation of this compound is its potential for abuse and addiction, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone. One area of interest is the potential use of this compound in the treatment of anxiety disorders. Another area of interest is the development of novel compounds that target the mu-opioid receptor with reduced potential for abuse and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone involves the reaction between 2-(2-phenylethyl)-4-morpholinyl)acetaldehyde and 3-oxo-1-azepanyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Scientific Research Applications

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. The compound has been shown to have potent analgesic effects in animal models of pain. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-[3-oxo-3-[2-(2-phenylethyl)morpholin-4-yl]propyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c24-20-9-5-2-6-13-22(20)14-12-21(25)23-15-16-26-19(17-23)11-10-18-7-3-1-4-8-18/h1,3-4,7-8,19H,2,5-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCRMNVWWXHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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